molecular formula C19H16ClN5 B11213244 1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11213244
M. Wt: 349.8 g/mol
InChI Key: LNTSVHDTCVIDLZ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group and a 3,5-dimethylphenyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 4-chloroaniline and 3,5-dimethylaniline, with a suitable pyrazole derivative under acidic or basic conditions.

    Substitution Reactions: The introduction of the 4-chlorophenyl and 3,5-dimethylphenyl groups is achieved through nucleophilic aromatic substitution reactions. These reactions are often carried out in the presence of a strong base, such as sodium hydride or potassium carbonate, and a polar aprotic solvent, such as dimethylformamide or dimethyl sulfoxide.

    Purification: The final product is purified using techniques such as recrystallization, column chromatography, or preparative high-performance liquid chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition, temperature control, and product isolation can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the aromatic rings or the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution; sulfuric acid for electrophilic substitution.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced amines, and various substituted pyrazolo[3,4-d]pyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets, such as enzymes and receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can inhibit or activate specific biological pathways by binding to active sites or allosteric sites on target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-(3,5-dimethylphenyl)-1H-pyrazole
  • 1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1H-pyrimidin-4-amine
  • 1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1H-imidazo[4,5-d]pyrimidin-4-amine

Uniqueness

1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H16ClN5

Molecular Weight

349.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H16ClN5/c1-12-7-13(2)9-15(8-12)24-18-17-10-23-25(19(17)22-11-21-18)16-5-3-14(20)4-6-16/h3-11H,1-2H3,(H,21,22,24)

InChI Key

LNTSVHDTCVIDLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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